

Application Notes: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

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Compound of Interest

Compound Name: 1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No.: B087044

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Introduction **1,5-Diamino-4,8-dihydroxyanthraquinone** (CAS No. 145-49-3), also known as 1,5-Diaminoanthrarufin, is an important chemical intermediate used in the synthesis of various dyes.[1] Specifically, it serves as a crucial building block for creating disperse dyes intended for synthetic fibers such as polyester.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of 1,5-dinitro-4,8-dihydroxyanthraquinone. The provided method is based on established chemical literature, offering a high yield and a clear procedure for researchers in organic synthesis and materials science.[3]

Chemical Profile

Identifier	Value
IUPAC Name	1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
CAS Number	145-49-3
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₄

| Molecular Weight | 270.24 g/mol |

Safety and Handling **1,5-Diamino-4,8-dihydroxyanthraquinone** is classified as a hazardous substance that causes skin irritation and serious eye irritation.[4][5] All procedures should be

conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[5] Avoid inhalation of dust and direct contact with skin and eyes. The starting material, 1,5-dinitro-4,8-dihydroxyanthraquinone, should also be handled with care. The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (palladium on carbon, especially when dry); appropriate precautions must be taken.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of **1,5-Diamino-4,8-dihydroxyanthraquinone** by the reduction of the corresponding dinitro compound using hydrogen gas and a palladium-on-carbon catalyst.[3]

Materials and Reagents

Material	Formula	M.W. (g/mol)	Amount	Moles (mmol)
1,5-Dinitro-4,8-dihydroxyanthraquinone	C₁₄H₆N₂O₈	330.21	5.0 g	15.1
4% Sodium Hydroxide Solution	NaOH (aq)	40.00	100 g	-
5% Palladium on Carbon	Pd/C	-	0.25 g	-
Hydrogen Gas	H ₂	2.02	As needed	-
20% Sulfuric Acid	H ₂ SO ₄ (aq)	98.08	As needed	-

| Deionized Water | H₂O | 18.02 | For washing | - |

Equipment

- 500 mL glass reactor with electromagnetic stirring

- Hydrogen gas cylinder with regulator
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- pH meter or pH indicator strips
- Standard laboratory glassware

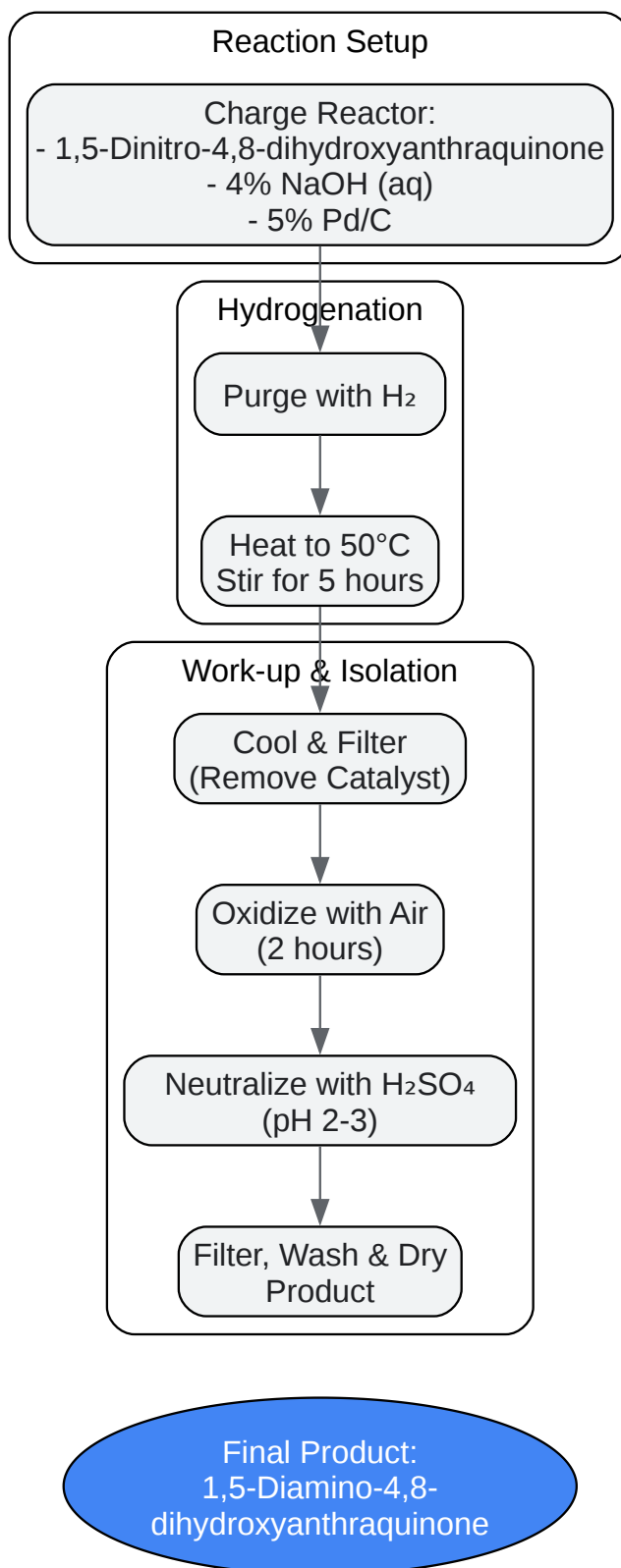
Procedure

- **Reaction Setup:** In a 500 mL electromagnetically stirred glass reactor, combine 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide, and 0.25 g of 5% palladium on carbon.[3]
- **Hydrogenation:** Seal the reactor and purge the system with hydrogen gas to remove all air. Heat the mixture to 50°C and begin stirring. Maintain a positive pressure of hydrogen and monitor its uptake.[3]
- **Reaction Monitoring:** Continue the reaction for approximately 5 hours, or until the theoretical amount of hydrogen (0.0906 mole) has been absorbed.[3]
- **Catalyst Removal:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-on-carbon catalyst.[3] Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Keep it wet with water.
- **Oxidation:** Transfer the filtrate to a beaker and stir while bubbling air through the solution for 2 hours at a temperature of 20° to 30°C. This step re-oxidizes the hydroquinone form to the desired anthraquinone structure.[3]
- **Precipitation:** Slowly add 20% sulfuric acid to the solution until the pH reaches 2-3. The product will precipitate as solid crystals.[3]
- **Isolation and Drying:** Collect the precipitated crystals by filtration. Wash the solid thoroughly with deionized water and dry it to obtain the final product.[3]

Results The procedure is reported to afford 4.0 g of **1,5-Diamino-4,8-dihydroxyanthraquinone**.[\[3\]](#)

Product Data	Value
Theoretical Yield	4.1 g
Actual Yield	4.0 g
Percent Yield	97.8%

Diagrams



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Caption: Workflow for the synthesis of **1,5-Diamino-4,8-dihydroxyanthraquinone**.

Caption: Overall reaction scheme for the reduction of the dinitro precursor.

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References

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